molecular formula C10H6F2N2O4 B13358428 Methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate

Methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate

Cat. No.: B13358428
M. Wt: 256.16 g/mol
InChI Key: FJIADDCFFNCGEH-UHFFFAOYSA-N
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Description

Methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate is an organic compound with a complex structure that includes cyano, difluoromethyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzoate precursor followed by the introduction of cyano and difluoromethyl groups under controlled conditions. The reaction conditions often require the use of strong acids or bases, specific solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functional group modifications using automated reactors and continuous flow systems. These methods are designed to maximize efficiency, safety, and scalability while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The cyano and difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups at the cyano or difluoromethyl positions.

Scientific Research Applications

Methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and nitro groups can participate in electron transfer processes, while the difluoromethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds without the difluoromethyl group.

Biological Activity

Methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate is an organic compound characterized by the presence of a cyano group, a nitro group, and a difluoromethyl substituent on a benzoate structure. Its unique structural attributes contribute to its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of this compound allows it to participate in various biochemical reactions. The presence of the cyano and difluoromethyl groups enhances its stability and reactivity, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, while the cyano and difluoromethyl groups can participate in binding interactions with enzymes and receptors, influencing their activity and function.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of key enzymes involved in cell proliferation .
  • Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for several enzymes, potentially affecting metabolic pathways relevant to disease states. For example, nitrile-containing compounds have shown efficacy in inhibiting farnesyltransferase, which is critical in cancer treatment .

Case Studies

  • Anticancer Efficacy : In a study assessing the anticancer properties of various nitrile-containing compounds, this compound was shown to exhibit cytotoxicity against human cancer cell lines. The IC50 values indicated effective concentrations that could be further explored for therapeutic applications .
  • Enzyme Interaction Studies : Research on related compounds has demonstrated that the nitrile group can enhance pharmacokinetic properties and solubility, leading to improved efficacy in enzyme inhibition assays. This suggests that this compound may similarly enhance drug-like properties through its unique functional groups .

Comparative Analysis

The following table summarizes the biological activities and structural features of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundCyano, nitro, difluoromethylAnticancer activity; enzyme inhibition
Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoateSimilar functional groupsInvestigated for similar activities
Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylatesCyano and ester groupsUsed in synthesizing carbo- and heterocycles

Properties

Molecular Formula

C10H6F2N2O4

Molecular Weight

256.16 g/mol

IUPAC Name

methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate

InChI

InChI=1S/C10H6F2N2O4/c1-18-10(15)7-2-5(4-13)6(9(11)12)3-8(7)14(16)17/h2-3,9H,1H3

InChI Key

FJIADDCFFNCGEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)C(F)F)[N+](=O)[O-]

Origin of Product

United States

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